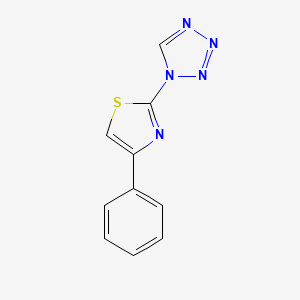

![molecular formula C9H8N4S B5572782 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine often involves reactions of hydrazonoyl halides with specific substrates leading to the formation of triazolo[4,3-a]pyrimidines, thiadiazoles, and selenadiazoles (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004). Additionally, oxidative cyclization methods using alumina-supported calcium hypochlorite have been employed for synthesizing diphenylthieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine derivatives at room temperature (Son & Song, 2010).

Molecular Structure Analysis

The molecular structure of these compounds often features a fusion of triazolo and pyrimidine rings with a thiophene backbone. Structural elucidation is typically achieved through a combination of spectroscopic techniques and, in some cases, X-ray crystallography. The presence of the triazolo[1,5-c]pyrimidine moiety has been explored for modifications at the 8 position to achieve selectivity towards specific biological targets (Federico et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including ring rearrangement, nucleophilic substitution, and oxidative cyclization. The reactivity can be significantly influenced by substituents on the thiophene and pyrimidine rings, enabling the synthesis of a wide range of derivatives with different chemical properties (Tang, Wang, Li, & Wang, 2014).

科学的研究の応用

Synthetic Chemistry : The compound and its derivatives are used in synthetic chemistry for the construction of various heterocyclic systems. For example, reactions of hydrazonoyl halides with ethyl derivatives have been employed to synthesize 1,2,4-triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines, showcasing the compound's utility in the synthesis of complex heterocycles (A. Abdelhamid, Bassem A. M. Abdel-Wahab, Ali A. Al-Atoom, 2004).

Antimicrobial Research : Certain thienopyrimidine derivatives, related to 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, have shown antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. This involves the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process, leading to the preparation of [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives (M. H. Bhuiyan et al., 2006).

Heterocyclization and Complex Heterocycles : The compound's derivatives have been utilized in heterocyclization reactions to prepare pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, showcasing the versatility in synthesizing complex heterocycles which could have implications in pharmaceutical chemistry and material science (A. Davoodnia et al., 2008).

Insecticidal Properties : Innovations in the field of agrochemicals have been demonstrated through the synthesis of novel heterocycles incorporating thiadiazole moieties, derived from compounds related to 8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, showing insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This indicates potential applications in developing new insecticidal compounds (A. Fadda et al., 2017).

作用機序

将来の方向性

The future research on triazolopyrimidines and related compounds is likely to focus on the design and synthesis of new derivatives with improved pharmacological activities and safety profiles. In silico pharmacokinetic and molecular modeling studies may also be used to guide the design and development of these compounds .

特性

IUPAC Name |

11-ethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4S/c1-2-6-3-7-8-12-11-5-13(8)4-10-9(7)14-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPONHKYEEIKOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN3C2=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

![2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)